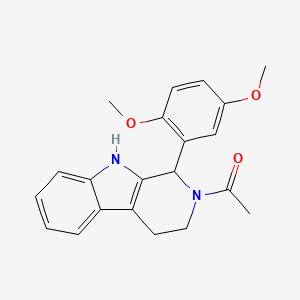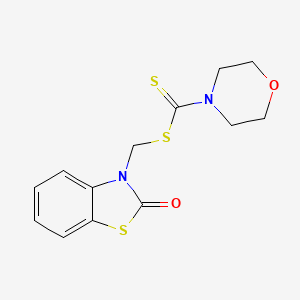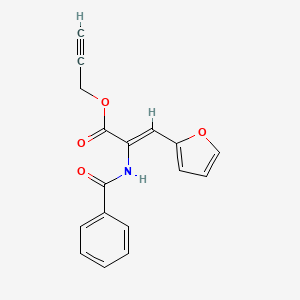
cinchonan-9-yl cyclopropanecarboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cinchonan-9-yl cyclopropanecarboxylate hydrochloride is a chemical compound that has been widely used in scientific research. This compound is synthesized using a specific method and has been found to have various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of cinchonan-9-yl cyclopropanecarboxylate hydrochloride is not fully understood. However, it is believed to act as a chiral catalyst in various chemical reactions, facilitating the formation of chiral products. It may also interact with enzymes and other proteins in the body, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
Cinchonan-9-yl cyclopropanecarboxylate hydrochloride has been found to have various biochemical and physiological effects. It has been shown to have anti-inflammatory and analgesic effects, as well as antitumor and antiviral activities. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
Cinchonan-9-yl cyclopropanecarboxylate hydrochloride has several advantages for use in lab experiments. It is a highly efficient chiral catalyst and can be used in small quantities to facilitate the formation of chiral products. Additionally, it is relatively easy to synthesize and is readily available. However, it has some limitations, including its high cost and potential toxicity.
Future Directions
There are several future directions for research on cinchonan-9-yl cyclopropanecarboxylate hydrochloride. One area of interest is the development of new synthetic methods for this compound, which may lead to more efficient and cost-effective production. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is a need for more research on the toxicity of this compound and its potential side effects.
Conclusion:
In conclusion, cinchonan-9-yl cyclopropanecarboxylate hydrochloride is a chemical compound that has been widely used in scientific research. It is synthesized using a specific method and has various biochemical and physiological effects. While it has several advantages for use in lab experiments, it also has some limitations and potential toxicity. Further research is needed to fully understand the potential applications of this compound and its mechanism of action.
Synthesis Methods
Cinchonan-9-yl cyclopropanecarboxylate hydrochloride is synthesized by reacting cinchonidine with cyclopropanecarboxylic acid in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt of cinchonan-9-yl cyclopropanecarboxylate.
Scientific Research Applications
Cinchonan-9-yl cyclopropanecarboxylate hydrochloride has been widely used in scientific research, particularly in the field of organic chemistry. It has been used as a chiral ligand in asymmetric synthesis reactions, as well as a catalyst in various chemical reactions. Additionally, it has been used in the synthesis of various pharmaceuticals and natural products.
properties
IUPAC Name |
[(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl] cyclopropanecarboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2.ClH/c1-2-15-14-25-12-10-17(15)13-21(25)22(27-23(26)16-7-8-16)19-9-11-24-20-6-4-3-5-18(19)20;/h2-6,9,11,15-17,21-22H,1,7-8,10,12-14H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCMNOIMVYXXIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)OC(=O)C5CC5.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethyl] cyclopropanecarboxylate;hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-butoxyphenyl)-3-[(4-methoxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B5232198.png)
![1-(2,5-difluorobenzyl)-4-[(3-phenyl-5-isoxazolyl)methyl]-4-piperidinol](/img/structure/B5232211.png)

![1-{[(3-methylbenzoyl)oxy]methyl}octahydro-2H-quinolizinium chloride](/img/structure/B5232228.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]nicotinamide](/img/structure/B5232236.png)
![2-hydroxy-5-sulfobenzoic acid - 2,3-dihydro-1H-cyclopenta[b]quinolin-9-amine (1:1)](/img/structure/B5232241.png)

![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3,5-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5232254.png)
![4-{3-[(4-fluorobenzyl)oxy]benzylidene}-1-phenyl-3,5-pyrazolidinedione](/img/structure/B5232259.png)


![2-[5-(4-carboxybenzoyl)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B5232279.png)
![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-methoxyphenyl)benzamide](/img/structure/B5232299.png)
